molecular formula C6H3Cl2NO2 B1220729 5,6-Dichloronicotinic acid CAS No. 41667-95-2

5,6-Dichloronicotinic acid

Cat. No. B1220729
Key on ui cas rn: 41667-95-2
M. Wt: 192 g/mol
InChI Key: RNRLTTNKVLFZJS-UHFFFAOYSA-N
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Patent
US05688796

Procedure details

2-Hydroxypyridine-5-carboxylic acid (4 g, 29 mmol) was dissolved 150 mL of dichloromethane, 50 mL of SOCl2, and five drops of DMF. The raction mixture was heated to reflux under a nitrogen atmosphere for sixteen hours. The reaction mixture was evaporated to an oily solid and used without further purification or characterization (see Preparation 3).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1C=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.O=S(Cl)[Cl:13].Cl[CH2:16][Cl:17]>CN(C=O)C>[Cl:13][C:2]1[C:16]([Cl:17])=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1=NC=C(C=C1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The raction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for sixteen hours
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to an oily solid
CUSTOM
Type
CUSTOM
Details
used without further purification or characterization (see Preparation 3)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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